molecular formula C12H17N3O2S B5344777 1-acetyl-N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide

1-acetyl-N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B5344777
M. Wt: 267.35 g/mol
InChI Key: UOAPESQADNTYKG-UHFFFAOYSA-N
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Description

1-acetyl-N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide is a compound that features a thiazole ring, a piperidine ring, and an acetyl group. Thiazole rings are known for their aromaticity and are found in many biologically active compounds

Properties

IUPAC Name

1-acetyl-N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c1-8-7-13-12(18-8)14-11(17)10-3-5-15(6-4-10)9(2)16/h7,10H,3-6H2,1-2H3,(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAPESQADNTYKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-acetyl-N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium hydroxide (KOH) . Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

1-acetyl-N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-acetyl-N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is similar to that of other thiazole-containing compounds used in cancer therapy.

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug. 1-acetyl-N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

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